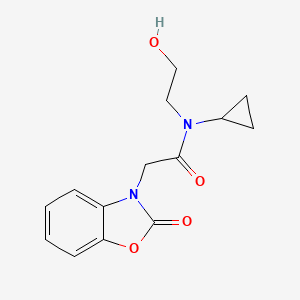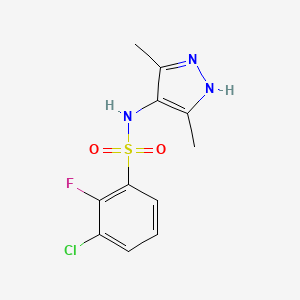
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide, also known as BDMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide acts as an inhibitor of protein kinases, specifically the mitogen-activated protein kinase (MAPK) family. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets. This inhibition of MAPK signaling has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been shown to inhibit the replication of various viruses, including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of MAPK signaling, making it a valuable tool for studying the role of protein kinases in various cellular processes. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been shown to have low toxicity in vitro, making it a safe option for cell-based assays. However, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has not been extensively studied in vivo, so its efficacy and toxicity in animal models are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide. One area of interest is the development of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide derivatives with improved solubility and potency. Another area of interest is the study of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide in animal models to better understand its efficacy and toxicity. Additionally, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide could be studied in combination with other drugs to determine its potential as a therapeutic agent for various diseases. Overall, 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has the potential to be a valuable tool for scientific research and the development of new drugs.
Métodos De Síntesis
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide can be synthesized through a multistep reaction sequence that involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-bromo-4-methylbenzenesulfonyl chloride. The resulting product is then treated with ammonia to form 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide. The synthesis method of 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. 2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide has also been used as a tool to study the role of protein kinases in various cellular processes.
Propiedades
IUPAC Name |
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-7-4-5-11(10(13)6-7)19(17,18)16-12-8(2)14-15-9(12)3/h4-6,16H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENJOWCHZCKLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(NN=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)


![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)

